molecular formula C21H14ClN3O5 B12049715 [3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

[3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

Cat. No.: B12049715
M. Wt: 423.8 g/mol
InChI Key: DRONUVNIIXPLSN-YDZHTSKRSA-N
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Description

[3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzoyl hydrazine with 3-formylphenyl 4-chlorobenzoate under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable techniques. These methods could include continuous flow synthesis, which allows for better control over reaction parameters and higher yields. Additionally, the use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

[3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzoate moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can produce various substituted benzoate derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be utilized as a probe to study enzyme interactions and biochemical pathways. Its distinct functional groups enable it to interact with specific biological targets, providing insights into molecular mechanisms and cellular processes.

Medicine

In the field of medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of [3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The nitrobenzoyl and chlorobenzoate groups can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Disilanes: Organosilicon compounds with unique electronic properties and structural characteristics.

    Phenolic Compounds: Compounds with similar aromatic structures and functional groups.

Uniqueness

What sets [3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate apart is its combination of nitrobenzoyl and chlorobenzoate groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C21H14ClN3O5

Molecular Weight

423.8 g/mol

IUPAC Name

[3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C21H14ClN3O5/c22-17-8-4-16(5-9-17)21(27)30-19-3-1-2-14(12-19)13-23-24-20(26)15-6-10-18(11-7-15)25(28)29/h1-13H,(H,24,26)/b23-13+

InChI Key

DRONUVNIIXPLSN-YDZHTSKRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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